Cas no 1184567-88-1 (3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline)

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline 化学的及び物理的性質
名前と識別子
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- 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
- 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
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- インチ: 1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3
- InChIKey: GLBJFROTBIGLRG-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C)NCC1C=NOC=1
計算された属性
- 精确分子量: 206.086
- 同位素质量: 206.086
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 38.1
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141647-0.5g |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95% | 0.5g |
$1069.0 | 2023-05-26 | |
Enamine | EN300-141647-10.0g |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95% | 10g |
$5897.0 | 2023-05-26 | |
Enamine | EN300-141647-2500mg |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95.0% | 2500mg |
$2688.0 | 2023-09-30 | |
Enamine | EN300-141647-2.5g |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95% | 2.5g |
$2688.0 | 2023-05-26 | |
TRC | B436488-25mg |
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline |
1184567-88-1 | 25mg |
$ 275.00 | 2022-06-07 | ||
TRC | B436488-5mg |
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline |
1184567-88-1 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-141647-0.1g |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95% | 0.1g |
$476.0 | 2023-05-26 | |
Enamine | EN300-141647-5.0g |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95% | 5g |
$3977.0 | 2023-05-26 | |
Enamine | EN300-141647-100mg |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95.0% | 100mg |
$476.0 | 2023-09-30 | |
Enamine | EN300-141647-500mg |
3-fluoro-4-methyl-N-[(1,2-oxazol-4-yl)methyl]aniline |
1184567-88-1 | 95.0% | 500mg |
$1069.0 | 2023-09-30 |
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)anilineに関する追加情報
3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline: A Comprehensive Overview
The compound 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, identified by the CAS number 1184567-88-1, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aromatic amines, characterized by its aniline derivative structure with specific substituents that confer unique chemical properties. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the aniline ring introduces steric and electronic effects that influence its reactivity and stability. Additionally, the N-substituent, which is a 1,2-oxazol-4-ylmethyl group, adds complexity to the molecule's structure and enhances its functional versatility.
Recent studies have highlighted the importance of 3-fluoro substituents in modulating the pharmacokinetic properties of aniline derivatives. Fluorine, being highly electronegative, can significantly alter the molecule's lipophilicity and hydrogen bonding capabilities, making it an attractive candidate for drug design. For instance, researchers have explored the role of fluorinated aromatic compounds in enhancing drug absorption and bioavailability. The methyl group at the 4-position further contributes to the molecule's hydrophobicity, which is crucial for interactions within biological systems.
The 1,2-oxazol ring attached to the nitrogen atom introduces additional functional groups that can participate in various chemical reactions. Oxazole derivatives are known for their ability to act as hydrogen bond donors or acceptors, depending on their substituents. This feature makes them valuable in medicinal chemistry for designing molecules with specific binding affinities to biological targets such as enzymes or receptors.
In terms of synthesis, N-(1,2-oxazol-4-ylmethyl)aniline derivatives can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such compounds. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-nitrogen bonds in these molecules with high precision.
The application of 3-fluoro substituted anilines extends beyond pharmaceuticals into materials science. These compounds are being investigated for their potential use in organic electronics due to their ability to modulate electronic properties through substituent effects. For instance, fluorinated aromatic amines have been incorporated into semiconducting polymers to enhance charge transport characteristics.
From a biological standpoint, N-(1,2-oxazolylmethyl)aniline derivatives have shown promise as inhibitors of various enzymes involved in disease pathways. Recent research has focused on their inhibitory effects on kinases and other protein targets associated with cancer and inflammatory diseases. The combination of fluorine's electronic effects and the oxazole ring's hydrogen bonding capacity makes these molecules versatile candidates for drug development.
In conclusion, CAS No 1184567-88-1, or 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, represents a valuable compound with diverse applications across multiple scientific domains. Its unique structural features and functional groups make it a subject of ongoing research interest, particularly in drug discovery and materials science.
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